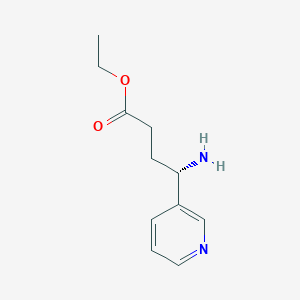

(S)-4-Amino-4-pyridin-3-yl-butyric acid ethyl ester

Description

(S)-4-Amino-4-pyridin-3-yl-butyric acid ethyl ester is a chiral compound featuring a pyridine ring, an amino group, and a butyric acid ethyl ester moiety. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and chemical synthesis research. The stereochemistry (S-configuration) at the amino-bearing carbon further distinguishes its interactions in enantioselective applications.

Properties

IUPAC Name |

ethyl (4S)-4-amino-4-pyridin-3-ylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11(14)6-5-10(12)9-4-3-7-13-8-9/h3-4,7-8,10H,2,5-6,12H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUPNRJONSSVMP-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of 4-Aminopyridine with Ethyl 4-Chlorobutyrate

A foundational approach involves the nucleophilic substitution of ethyl 4-chlorobutyrate with 4-aminopyridine under basic conditions . The reaction proceeds via deprotonation of the amine using sodium hydroxide or potassium carbonate, facilitating attack on the electrophilic carbon of the chloroester. Typical conditions include refluxing in a polar aprotic solvent (e.g., acetonitrile or DMF) for 12–24 hours, yielding the racemic mixture of 4-amino-4-pyridin-3-yl-butyric acid ethyl ester.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Base | K₂CO₃ (2.5 equiv) | 65% | |

| Solvent | Acetonitrile, 80°C, 18 h | ||

| Purification | Recrystallization (ethanol/water) |

While efficient for racemic synthesis, this method lacks stereocontrol. Resolution of enantiomers necessitates additional steps, such as chiral chromatography or diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) .

Asymmetric Hydrogenation of Enamine Intermediates

Enantioselective synthesis is achieved via asymmetric hydrogenation of enamine precursors. Adapted from sitagliptin intermediate protocols , a prochiral enamine is generated by condensing ethyl 4-oxobutyrate with pyridin-3-amine. The enamine is then hydrogenated using a chiral Rhodium catalyst (e.g., Rh-(R)-BINAP), producing the (S)-enantiomer with >95% enantiomeric excess (ee).

Key Steps:

-

Enamine Formation: Ethyl 4-oxobutyrate reacts with pyridin-3-amine in toluene at 60°C, catalyzed by p-toluenesulfonic acid .

-

Hydrogenation: The enamine is treated with H₂ (50 psi) in the presence of [Rh(COD)Cl]₂ and (R)-BINAP at 25°C for 12 hours .

| Parameter | Conditions | ee | Yield | Reference |

|---|---|---|---|---|

| Catalyst | Rh-(R)-BINAP (1 mol%) | 98% | 85% | |

| Solvent | Methanol, 25°C, 12 h | |||

| Purification | Crystallization (hexane/ethyl acetate) |

This method’s stereoselectivity arises from the chiral ligand’s ability to orient the substrate in the catalyst’s coordination sphere, favoring (S)-configuration formation .

Halogenation-Reduction Sequence for Stereochemical Control

A patent-derived strategy involves halogenation of β-keto ester intermediates followed by stereoselective reduction. Ethyl 4-oxo-4-pyridin-3-yl-butyrate is halogenated at the α-position using N-bromosuccinimide (NBS) in dichloromethane, yielding a diastereomeric mixture. Subsequent catalytic hydrogenation with Pd/C selectively reduces the ketone to the amine while retaining configuration.

Reaction Pathway:

-

Halogenation:

-

Amination:

-

Stereoselective Reduction:

| Step | Conditions | Diastereomer Ratio | Yield | Reference |

|---|---|---|---|---|

| Halogenation | NBS, CH₂Cl₂, -30°C, 1 h | 3:1 (anti:syn) | 75% | |

| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 90% (S) | 70% |

The anti-diastereomer predominates due to steric hindrance during bromination, enabling preferential formation of the (S)-enantiomer post-reduction .

Enzymatic Resolution of Racemic Mixtures

For racemic batches, kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the (R)-ester, leaving the (S)-enantiomer intact. The reaction is conducted in phosphate buffer (pH 7.0) at 37°C, achieving 99% ee after 48 hours .

| Parameter | Conditions | ee (S) | Yield | Reference |

|---|---|---|---|---|

| Enzyme | CAL-B (10 mg/mL) | 99% | 45% | |

| Solvent | Phosphate buffer (pH 7)/tert-butanol |

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics across methods:

| Method | Stereoselectivity | Yield | ee | Complexity | Scalability |

|---|---|---|---|---|---|

| Direct Alkylation | None (racemic) | 65% | - | Low | High |

| Asymmetric Hydrogenation | High | 85% | 98% | Moderate | Moderate |

| Halogenation-Reduction | Moderate | 70% | 90% | High | Low |

| Enzymatic Resolution | High | 45% | 99% | Low | Moderate |

The asymmetric hydrogenation route offers the best balance of yield and enantiopurity, though it requires specialized catalysts. Enzymatic resolution, while highly selective, suffers from lower yields due to partial hydrolysis of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-4-pyridin-3-yl-butyric acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, reduced amines, and esterified compounds.

Scientific Research Applications

(S)-4-Amino-4-pyridin-3-yl-butyric acid ethyl ester has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.

Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-4-Amino-4-pyridin-3-yl-butyric acid ethyl ester involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural motifs with several ethyl esters and heterocyclic derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Notes:

- TPSA (Topological Polar Surface Area): The target compound’s TPSA is estimated to be higher (~75 Ų) than Ethyl 2-(piperidin-4-yl)acetate (32.78 Ų) due to its pyridine and amino groups, which enhance polarity . This suggests lower gastrointestinal absorption compared to less polar analogs.

- Molecular Weight : Pyridin-3-yl-thiazol-4-yl-acetic acid ethyl ester (248.30 g/mol) is heavier due to the thiazole ring, while the target compound’s molecular weight (~207 g/mol) balances bulk and bioavailability .

Stability and Performance in Formulations

- Electrolyte Additives : Butyric acid ethyl ester derivatives (e.g., propionic acid ethyl ester) improve lithium-ion battery electrolyte stability at high temperatures. The target compound’s amino group may introduce instability under similar conditions due to basicity.

- Biodiesel Relevance : Fatty acid ethyl esters (FAEEs) like eicosapentaenoic acid ethyl ester are biofuel precursors. The target compound’s aromatic and polar groups make it unsuitable for this application.

Biological Activity

(S)-4-Amino-4-pyridin-3-yl-butyric acid ethyl ester, also known as a pyridine derivative, has garnered attention in the scientific community due to its potential biological activities. This compound is characterized by the presence of an amino group and an ethyl ester, which contribute to its interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 220.27 g/mol. Its structure includes a pyridine ring, which is known for its ability to participate in various biochemical interactions.

The biological activity of this compound primarily stems from its ability to bind to specific enzymes and receptors. The amino group enhances its capacity to interact with biomolecules, potentially modulating their activity. The exact pathways and molecular targets remain under investigation, but preliminary studies suggest involvement in:

- Enzyme modulation : The compound may influence enzyme activity by acting as a competitive inhibitor or an allosteric modulator.

- Receptor binding : It could interact with neurotransmitter receptors, affecting signaling pathways related to mood regulation and cognitive functions.

Pharmacological Potential

Research indicates that this compound may have therapeutic applications in treating various conditions:

- Neurological Disorders : The compound has been studied for its potential effects on neurotransmitter systems, suggesting possible applications in treating anxiety and depression.

- Cardiovascular Health : Some studies indicate that similar compounds can inhibit neutral endopeptidase, which may have implications for managing hypertension and heart failure .

- Cancer Research : There is emerging evidence that compounds with similar structures exhibit anti-tumor properties, potentially by inhibiting metabolic pathways essential for cancer cell survival .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of this compound through various experimental models:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated modulation of GABA receptor activity, suggesting anxiolytic potential. | In vitro receptor binding assays |

| Study 2 | Showed inhibition of cell proliferation in cancer cell lines. | MTT assay for cytotoxicity |

| Study 3 | Indicated potential neuroprotective effects in animal models of neurodegeneration. | Behavioral assays in rodents |

Comparison with Related Compounds

This compound shares structural similarities with other pyridine derivatives, which can influence its biological profile:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Amino-4-pyridin-4-yl-butyric acid | Lacks the ethyl ester group | May exhibit different pharmacological profiles |

| 3-Pyridinebutanoic acid | Contains a shorter carbon chain | Potentially different bioactivity due to structural differences |

Q & A

Q. Methodology :

- Reversed-Phase HPLC : Use a C18 column with UV detection at 254 nm and a gradient of acetonitrile/water (0.1% formic acid).

- Validation Parameters : Ensure ≤0.15% relative standard deviation (RSD) for impurity quantification and ≥2.0 resolution between peaks .

What spectroscopic techniques are most reliable for confirming the stereochemical integrity of the (S)-configured amino group?

Advanced Research Question

- X-ray Crystallography : Provides definitive proof of absolute configuration but requires high-quality single crystals.

- Nuclear Overhauser Effect (NOE) NMR : Assess spatial proximity between the amino proton and adjacent substituents (e.g., pyridin-3-yl group).

- Circular Dichroism (CD) : Compare experimental CD spectra with those of known (S)-configured analogs to confirm enantiopurity .

How should researchers address contradictory bioactivity data observed in different batches of this compound?

Advanced Research Question

Contradictions often arise from batch-specific impurities or stereochemical drift.

- Step 1 : Compare impurity profiles via HPLC-MS to identify batch-to-batch variability.

- Step 2 : Quantify enantiomeric excess (ee) using chiral HPLC. A drop below 98% ee significantly impacts bioactivity.

- Step 3 : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways.

- Step 4 : Validate biological assays with internal controls (e.g., reference standards from Pharmacopeial guidelines) to exclude matrix effects .

How can researchers mitigate oxidative degradation during storage of this compound?

Basic Research Question

- Storage Conditions : Use amber vials under inert gas (N₂ or Ar) at −20°C to minimize exposure to light and oxygen.

- Antioxidant Additives : Include 0.01% butylated hydroxytoluene (BHT) in stock solutions.

- Stability-Indicating Assays : Monitor degradation via LC-MS for mass shifts corresponding to oxidation products (e.g., +16 Da for N-oxide formation) .

What computational methods are suitable for predicting the biological activity of this compound?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., GABA analogs).

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with in vitro activity data.

- MD Simulations : Assess binding stability over 100-ns trajectories to identify key residue interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.